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Abstract
2,3-Difluoropyridine-4-carbaldehyde is a key fluorinated heterocyclic building block with

significant applications in medicinal chemistry and drug discovery. The presence of two fluorine

atoms on the pyridine ring profoundly influences the molecule's electronic properties,

enhancing its reactivity and bestowing favorable pharmacokinetic characteristics upon its

derivatives. This technical guide provides a detailed overview of the physicochemical

properties, synthesis, and reactivity of 2,3-Difluoropyridine-4-carbaldehyde, offering valuable

insights for its application in the development of novel therapeutics.

Physicochemical Properties
The unique arrangement of fluorine atoms and the aldehyde group in 2,3-Difluoropyridine-4-
carbaldehyde dictates its physical and chemical characteristics. A summary of its key

physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2,3-Difluoropyridine-4-carbaldehyde
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Property Value Source(s)

IUPAC Name
2,3-difluoropyridine-4-

carbaldehyde
[1]

CAS Number 1227502-65-9 [1]

Molecular Formula C₆H₃F₂NO [1]

Molecular Weight 143.09 g/mol [1]

Appearance Solid

Melting Point Not available

Boiling Point Not available

pKa
Not available (pKa of Pyridine-

4-carbaldehyde is 4.72)
[2]

Solubility

Soluble in common organic

solvents such as Chloroform,

DMSO, and Methanol.

[3]

Density Not available

Refractive Index Not available

Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 2,3-
Difluoropyridine-4-carbaldehyde.

Table 2: Spectral Data of 2,3-Difluoropyridine-4-carbaldehyde
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Technique Data

¹H NMR

Chemical shifts are observed for the aromatic

protons and the aldehydic proton. The exact

shifts are dependent on the solvent used.

¹³C NMR

Signals corresponding to the carbon atoms of

the pyridine ring and the carbonyl carbon are

observed. The electronegative fluorine atoms

significantly influence the chemical shifts.

¹⁹F NMR

Two distinct signals are expected for the two

non-equivalent fluorine atoms at the C2 and C3

positions.

Experimental Protocols
Synthesis of 2,3-Difluoropyridine-4-carbaldehyde
While a specific, detailed protocol for the synthesis of 2,3-Difluoropyridine-4-carbaldehyde is

not readily available in the public domain, a general approach involves the fluorination of a

corresponding substituted pyridine precursor. One common method is the halogen exchange

(Halex) reaction, where chloro- or bromo-pyridines are treated with a fluoride source.[4][5]

Another approach is the diazotization of an aminopyridine followed by a Schiemann reaction.[5]

[6]

A plausible synthetic route starting from a commercially available precursor is outlined below.
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Synthesis of 2,3-Difluoro-5-chloropyridine

Introduction of the Formyl Group

2,3,5-Trichloropyridine

Halogen Exchange

KF Phase_Transfer_Catalyst Solvent 180-210 °C

2,3-Difluoro-5-chloropyridine

Lithiation and Formylation

n-BuLi DMF -78 °C

2,3-Difluoropyridine-4-carbaldehyde

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2,3-Difluoropyridine-4-carbaldehyde.

General Protocol for Halogen Exchange Fluorination:

To a solution of the starting polychlorinated pyridine in a high-boiling polar aprotic solvent

(e.g., sulfolane, DMF, or DMSO), add potassium fluoride (KF) and a phase-transfer catalyst

(e.g., tetraphenylphosphonium bromide).[4]

Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert

atmosphere for several hours.[4]

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography

(TLC).
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Upon completion, cool the reaction mixture and isolate the product by distillation or

extraction.

General Protocol for Formylation via Lithiation:

Dissolve the fluorinated pyridine precursor in an anhydrous aprotic solvent (e.g., THF or

diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere.

Slowly add a solution of n-butyllithium (n-BuLi) to effect lithiation at the 4-position.

After stirring for a period, add N,N-dimethylformamide (DMF) to the reaction mixture.

Allow the reaction to warm to room temperature and then quench with a saturated aqueous

solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and purify by column

chromatography.

NMR Spectroscopic Analysis
General Protocol:

Prepare a 5-10% (w/v) solution of 2,3-Difluoropyridine-4-carbaldehyde in a deuterated

solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[7]

Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or

higher).[7]

For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.[7]

For ¹⁹F NMR, an external standard such as CFCl₃ or an internal standard like

benzotrifluoride can be used.[7]

For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C),

and HMBC (¹H-¹³C) can be employed for unambiguous signal assignment.

Reactivity and Applications in Drug Discovery
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2,3-Difluoropyridine-4-carbaldehyde is a versatile intermediate due to the reactivity of both

the aldehyde group and the difluorinated pyridine ring.

Aldehyde Reactions Pyridine Ring Reactions

2,3-Difluoropyridine-4-carbaldehyde

Oxidation
(e.g., KMnO₄)

Aldehyde

Reduction
(e.g., NaBH₄)

Aldehyde
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(e.g., with amines)

Aldehyde

Nucleophilic Aromatic
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2,3-Difluoropyridine-4-carboxylic acid  (2,3-Difluoropyridin-4-yl)methanol Schiff Base/Imine Substituted Pyridine Derivatives
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Caption: Key reactions of 2,3-Difluoropyridine-4-carbaldehyde.

Reactions of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-

difluoropyridine-4-carboxylic acid, using common oxidizing agents like potassium

permanganate (KMnO₄).[8][9]

General Protocol for Oxidation with KMnO₄:

Dissolve the aldehyde in a suitable solvent mixture, such as aqueous acetic acid.

Slowly add a solution of potassium permanganate while monitoring the temperature.

Stir the reaction mixture until the purple color of the permanganate disappears.

Work up the reaction by quenching any excess oxidant and extracting the carboxylic

acid product.
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2,3-

difluoropyridin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

[10][11]

General Protocol for Reduction with NaBH₄:

Dissolve the aldehyde in an alcoholic solvent such as methanol or ethanol.

Cool the solution in an ice bath and add sodium borohydride portion-wise.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Quench the reaction with water and extract the alcohol product.

Condensation Reactions: The aldehyde undergoes condensation reactions with various

nucleophiles, such as primary amines, to form Schiff bases (imines).

Reactions of the Difluorinated Pyridine Ring
The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic

aromatic substitution (SNAr). This allows for the displacement of one or both fluorine atoms by

various nucleophiles, providing a route to a diverse range of substituted pyridine derivatives.

Conclusion
2,3-Difluoropyridine-4-carbaldehyde is a valuable and versatile building block in modern

drug discovery. Its unique physicochemical properties, stemming from the strategic placement

of fluorine atoms, make it an attractive scaffold for the synthesis of novel bioactive molecules.

The reactivity of both the aldehyde functional group and the activated pyridine ring offers

multiple avenues for chemical modification, enabling the fine-tuning of molecular properties to

optimize drug-like characteristics. This guide provides a foundational understanding of this

important compound, which will aid researchers in its effective utilization in their synthetic and

medicinal chemistry endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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